molecular formula C17H32N2O2 B3047794 Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate CAS No. 1445951-48-3

Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate

Cat. No.: B3047794
CAS No.: 1445951-48-3
M. Wt: 296.4
InChI Key: ZNXFHLDLRBNALG-UHFFFAOYSA-N
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Description

Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate is a spirocyclic compound belonging to the class of heterocyclic organic molecules. It is an important building block in organic synthesis, commonly used in the preparation of various bioactive compounds, including medicinal compounds and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using bulk manufacturing techniques. These methods ensure high purity and yield of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of organic solvents .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various bioactive compounds.

    Biology: The compound is used in the study of biological processes and interactions.

    Medicine: It is utilized in the development of medicinal compounds with potential therapeutic applications.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The specific molecular targets and pathways involved can vary depending on the application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate include other spirocyclic compounds and heterocyclic organic molecules. Some examples are:

  • Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate
  • This compound derivatives .

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both tert-butyl and diazaspiro groups. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 2,11-diazaspiro[6.7]tetradecane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-16(2,3)21-15(20)19-13-5-4-8-17(14-19)9-6-11-18-12-7-10-17/h18H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXFHLDLRBNALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2(C1)CCCNCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145110
Record name 2,11-Diazaspiro[6.7]tetradecane-2-carboxylic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445951-48-3
Record name 2,11-Diazaspiro[6.7]tetradecane-2-carboxylic acid, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445951-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,11-Diazaspiro[6.7]tetradecane-2-carboxylic acid, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate
Reactant of Route 2
Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate
Reactant of Route 4
Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate
Reactant of Route 5
Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate
Reactant of Route 6
Tert-Butyl 2,11-Diazaspiro[6.7]Tetradecane-2-Carboxylate

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